molecular formula C10H6ClN3O2 B13203372 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13203372
M. Wt: 235.62 g/mol
InChI Key: LGMLELWZZXGFBI-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position, a pyridin-2-yl group at the 2-position, and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom and the pyridin-2-yl group enhances its reactivity and potential for diverse applications in medicinal chemistry .

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

6-chloro-2-pyridin-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H6ClN3O2/c11-8-5-7(10(15)16)13-9(14-8)6-3-1-2-4-12-6/h1-5H,(H,15,16)

InChI Key

LGMLELWZZXGFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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